Physicochemical Properties of p-Decylaminophenol: A Technical Guide
Physicochemical Properties of p-Decylaminophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of p-Decylaminophenol (4-Decylaminophenol). Due to the limited availability of direct experimental data for this specific compound, this document combines reported data for structurally analogous long-chain alkylphenols with established principles of physical organic chemistry to present a reliable profile. This guide is intended to support research, development, and formulation activities by providing key data on solubility, lipophilicity, and other critical parameters. Detailed experimental protocols for the determination of these properties for hydrophobic phenolic compounds are also included, alongside visualizations of a relevant experimental workflow and a potential signaling pathway.
Introduction
p-Decylaminophenol is an organic compound characterized by a phenol group substituted with a decyl group at the para position relative to the hydroxyl group. The presence of a long alkyl chain imparts significant lipophilicity to the molecule, while the aminophenol moiety provides a site for hydrogen bonding and potential antioxidant activity. Understanding the physicochemical properties of p-Decylaminophenol is crucial for its potential applications in areas such as antioxidant formulations, surfactants, and as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Long-chain alkylphenols, as a class, are known for their potential to interact with biological membranes and exhibit various biological activities.[1]
Physicochemical Properties
The physicochemical properties of p-Decylaminophenol have been estimated based on data from structurally similar compounds, such as 4-dodecylphenol and 4-n-octylphenol, and general principles of physical chemistry. The long alkyl chain is expected to dominate the physical properties, leading to low water solubility and a high octanol-water partition coefficient.
Table 1: Physicochemical Properties of p-Decylaminophenol and Related Compounds
| Property | p-Decylaminophenol (Estimated) | 4-n-Octylphenol[2] | 4-Dodecylphenol[3] |
| Molecular Formula | C₁₆H₂₇NO | C₁₄H₂₂O | C₁₈H₃₀O |
| Molecular Weight | 249.40 g/mol | 206.32 g/mol | 262.43 g/mol |
| Physical State | Solid (at 25°C) | White solid | Straw-colored liquid |
| Melting Point | ~ 50-60 °C | 44-45 °C | Not available |
| Boiling Point | > 300 °C | 280 °C | 310-335 °C |
| Water Solubility | Very low | Insoluble | Not available |
| logP (Octanol/Water) | ~ 5.0 - 6.0 | Not available | Not available |
| pKa (Phenolic OH) | ~ 10-11 | Not available | Not available |
Note: Values for p-Decylaminophenol are estimations based on trends observed in homologous series of alkylphenols.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of hydrophobic compounds like p-Decylaminophenol.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. For a crystalline solid like p-Decylaminophenol, a sharp melting point range is expected.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Capillary tubes (sealed at one end)[5]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the p-Decylaminophenol sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]
-
For accuracy, perform the determination in triplicate.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its biological behavior, including absorption and membrane permeability.[9][10] The Shake Flask method is a standard approach for its determination.[11]
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of p-Decylaminophenol in n-octanol of a known concentration.
-
In a separatory funnel, add a known volume of the n-octanol stock solution and a known volume of water (typically in a 1:1 or 1:2 volume ratio).
-
Seal the separatory funnel and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous phases.
-
Determine the concentration of p-Decylaminophenol in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Visualizations
Experimental Workflow for logP Determination
Caption: Shake-Flask method for logP determination.
Potential Signaling Pathway: Nrf2-ARE Antioxidant Response
Phenolic compounds are known for their antioxidant properties, which can be mediated through the activation of the Nrf2-ARE signaling pathway.[12][13] This pathway leads to the expression of various cytoprotective genes.
Caption: Activation of the Nrf2-ARE pathway.
Conclusion
While direct experimental data for p-Decylaminophenol is scarce, this technical guide provides a robust, estimated physicochemical profile based on structurally related compounds. The detailed experimental protocols offer a clear path for the empirical determination of its properties. The high lipophilicity suggested by its structure indicates that p-Decylaminophenol is likely to interact with lipid membranes, and its phenolic nature points towards potential antioxidant activity, possibly through pathways such as the Nrf2-ARE system. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
